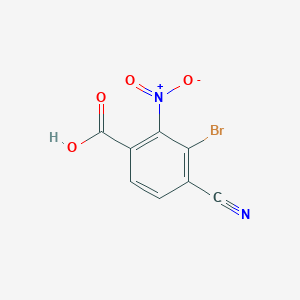

Ácido 2-fluoro-4-oxo-4-(pirrolidin-1-il)butanoico

Descripción general

Descripción

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid (FOPB) is an organic compound of the carboxylic acid family. It is a white solid that is soluble in water and other polar solvents. FOPB is a versatile compound that is used in a variety of scientific applications, including its use as a reagent in organic synthesis, as an inhibitor of enzymes, and as a fluorescent probe in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Descubrimiento y Desarrollo de Fármacos

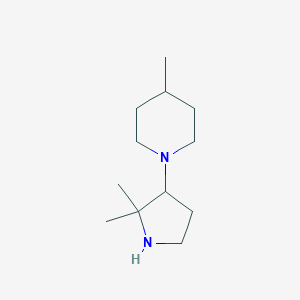

El anillo de pirrolidina, una estructura central en el Ácido 2-fluoro-4-oxo-4-(pirrolidin-1-il)butanoico, se utiliza ampliamente en química medicinal debido a su versatilidad y actividad biológica. A menudo se utiliza para obtener compuestos para el tratamiento de enfermedades humanas. El anillo saturado de cinco miembros permite una exploración eficiente del espacio farmacoforico y contribuye significativamente a la estereoquímica de las moléculas .

Investigación en Estereoquímica

Los diferentes isómeros estereoisómeros de los compuestos que contienen el anillo de pirrolidina pueden conducir a perfiles biológicos variados debido a sus distintos modos de unión a proteínas enantioselectivas. Este aspecto es crucial en el diseño de candidatos a fármacos con los efectos deseados específicos .

Optimización ADME/Tox

La incorporación de fragmentos heteroatómicos como el anillo de pirrolidina en moléculas de fármacos es una elección estratégica para modificar los parámetros fisicoquímicos y lograr resultados ADME/Tox (absorción, distribución, metabolismo, excreción y toxicidad) óptimos para los candidatos a fármacos .

Diversidad Estructural en la Síntesis Química

La no planaridad del anillo de pirrolidina, debido a un fenómeno llamado "pseudorrotación", aumenta la cobertura tridimensional de las moléculas. Esta diversidad estructural es ventajosa para crear una amplia variedad de compuestos biológicamente activos .

Estudios de Relación Estructura-Actividad (SAR)

La influencia de los factores estéricos en la actividad biológica es un área clave de investigación. La presencia del anillo de pirrolidina en una molécula puede afectar significativamente su actividad biológica, lo que la convierte en un tema de interés en los estudios de SAR para comprender y predecir las propiedades farmacológicas de nuevos candidatos a fármacos .

Estrategias Sintéticas para Compuestos Heterocíclicos

El anillo de pirrolidina se utiliza a menudo como punto de partida o intermedio en la síntesis de compuestos heterocíclicos más complejos. Su reactividad y capacidad para sufrir diversas transformaciones químicas lo convierten en un andamio valioso en la síntesis orgánica .

Modulación del Perfil Biológico

La orientación espacial de los sustituyentes en el anillo de pirrolidina se puede modificar para modular el perfil biológico de los candidatos a fármacos. Esto es particularmente importante en el desarrollo de fármacos con selectividad dirigida y efectos secundarios mínimos .

Mecanismo De Acción

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific biological context and the presence of other functional groups in the molecule.

Pharmacokinetics

The pharmacokinetic properties of the compound would depend on various factors, including its chemical structure, solubility, stability, and the route of administration. The compound contains a fluorine atom, which could potentially enhance its metabolic stability .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound interacts with enzymes such as sodium channel blockers, which are crucial in regulating ion flow in cells . The interaction between 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid and these enzymes involves binding to specific sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing their function and stability.

Cellular Effects

The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect sodium channel activity, which in turn impacts cellular excitability and signal transduction . Furthermore, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may alter gene expression patterns by interacting with transcription factors or other regulatory proteins, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzyme active sites, leading to inhibition or activation of enzymatic activity. For example, its interaction with sodium channel blockers results in the modulation of ion flow across cell membranes . Additionally, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid may influence gene expression by binding to DNA or interacting with transcriptional machinery, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and regulation of cellular processes. At high doses, 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can induce toxic or adverse effects, including disruption of cellular homeostasis and induction of apoptosis . Threshold effects have been observed, where specific concentrations of the compound lead to significant changes in biological activity.

Metabolic Pathways

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound may undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with distinct biological activities . The involvement of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid in these pathways can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The interaction with transporters and binding proteins influences its localization and concentration within different tissues, affecting its biological activity and therapeutic potential.

Subcellular Localization

2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid exhibits distinct subcellular localization patterns, which are crucial for its activity and function. This compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . The subcellular localization of 2-Fluoro-4-oxo-4-(pyrrolidin-1-yl)butanoic acid can influence its interactions with biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

2-fluoro-4-oxo-4-pyrrolidin-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12FNO3/c9-6(8(12)13)5-7(11)10-3-1-2-4-10/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPJENJZUKKUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-{[(4-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484795.png)

![trans-2-{[(2-Chlorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484813.png)

![trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol](/img/structure/B1484814.png)